Sodium 4-acetamido-3-chlorobenzenesulfinate
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Overview
Description
Sodium 4-acetamido-3-chlorobenzenesulfinate is an organic compound with the molecular formula C8H8ClNO3SNa. It is a derivative of benzenesulfinic acid and is characterized by the presence of an acetamido group and a chlorine atom on the benzene ring. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 4-acetamido-3-chlorobenzenesulfinate can be synthesized through several methods. One common method involves the reaction of 4-acetamido-3-chlorobenzenesulfonyl chloride with sodium sulfite. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-acetamido-3-chlorobenzenesulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding sulfides.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 4-acetamido-3-chlorobenzenesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 4-acetamido-3-chlorobenzenesulfinate involves its interaction with specific molecular targets and pathways. The acetamido group and the chlorine atom on the benzene ring play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions, and can participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Sodium 4-chlorobenzenesulfinate: Similar in structure but lacks the acetamido group.
Sodium 4-acetamidobenzenesulfinate: Similar but without the chlorine atom.
Uniqueness
Sodium 4-acetamido-3-chlorobenzenesulfinate is unique due to the presence of both the acetamido group and the chlorine atom on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C8H7ClNNaO3S |
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Molecular Weight |
255.65 g/mol |
IUPAC Name |
sodium;4-acetamido-3-chlorobenzenesulfinate |
InChI |
InChI=1S/C8H8ClNO3S.Na/c1-5(11)10-8-3-2-6(14(12)13)4-7(8)9;/h2-4H,1H3,(H,10,11)(H,12,13);/q;+1/p-1 |
InChI Key |
LGQVABGOGYAVGZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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